molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

Isoquinoline N-oxide

Cat. No. B073935
Key on ui cas rn: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
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Patent
US04559403

Procedure details

A mixture of 2.5g 4-chloromethyl-1-(3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide, 35 ml dimethylformamide, 1.8 triethylamine and 1.29 g 1-(2-methoxyphenyl)piperazine was stirred and heated under nitrogen at 50° for 7 hours. After evaporation of the solvent, the residue was partitioned between methylene chloride and water. The methylene chloride solution was washed with water and dried. After removal of the solvent in vacuo, the residue (3.5 g) was crystallized from methylene chloride/ethyl acetate to yield 3.05 g of yellow, hygroscopic crystals of 1-(3,4)-dimethoxybenzyl)-6,7-dimethoxy-4-{]4'-(2-methoxyphenyl)-1'-piperazinyl]methyl} isoquinoline 2-oxide, mp 128°-129° (dec.).
Name
3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[C:7]1[C:16]2[C:11](=[CH:12][C:13](OC)=[C:14](OC)[CH:15]=2)[CH:10]=[CH:9][N+:8]=1[O-:21].CN(C)C=O.COC1C=CC=CC=1N1CCNCC1>C(N(CC)CC)C>[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][N+:8]=1[O-:21]

Inputs

Step One
Name
3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CC2=[N+](C=CC3=CC(=C(C=C23)OC)OC)[O-])C=CC1OC
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under nitrogen at 50° for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride and water
WASH
Type
WASH
Details
The methylene chloride solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue (3.5 g) was crystallized from methylene chloride/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1=[N+](C=CC2=CC=CC=C12)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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